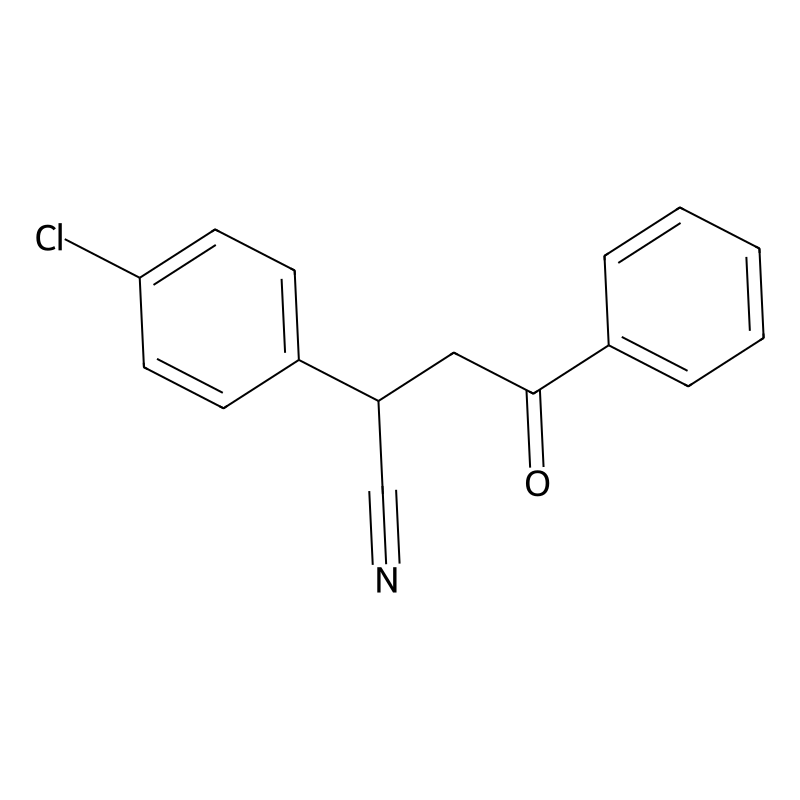

2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile is an organic compound that belongs to the class of nitriles, characterized by its unique structure featuring a nitrile group (-C≡N) attached to a butane chain. This compound is further substituted with a 4-chlorophenyl group and a phenyl group, which contribute to its distinctive chemical properties. Its molecular formula is and it has a molecular weight of approximately 269.72 g/mol . The presence of the chlorophenyl substituent enhances its electronic properties, making it a subject of interest in various chemical and biological studies.

There is no current information available on the mechanism of action of 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile in biological systems.

- Due to the limited research on this compound, no specific data exists on its toxicity, flammability, or reactivity. However, as a general precaution, any unknown organic compound should be handled with care in a well-ventilated laboratory using appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat.

Synthesis:

-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile can be synthesized through various methods, including the Claisen condensation reaction and the Knoevenagel condensation reaction. These reactions involve the condensation of a ketone or aldehyde with an ester or nitrile in the presence of a base catalyst. While the specific details of the synthesis can vary, the underlying chemical principles remain consistent.

Crystal Structure:

Studies have been conducted on the crystal structure of 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile. These studies employ X-ray diffraction techniques to determine the arrangement of atoms within the molecule's crystal lattice. The findings reveal a V-shaped conformation, with a specific dihedral angle between the planes of the phenyl and benzene rings. This information can contribute to the understanding of the molecule's overall shape and potential interactions with other molecules. [Source: National Institutes of Health (.gov) ]

Applications in Scientific Research:

- Organic chemistry research: The molecule's functional groups might be of interest in studies related to organic synthesis, exploring its reactivity and potential transformations.

- Material science research: The molecule's structure could be relevant in the development of new materials with specific properties, such as electrical conductivity or self-assembly behavior.

- Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.

- Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride (LiAlH₄).

- Substitution: The aromatic rings can undergo electrophilic substitution reactions, including nitration or halogenation.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The biological activity of 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile is primarily studied for its potential therapeutic applications. Preliminary research suggests that it may exhibit anticancer and anti-inflammatory properties. The compound's mechanism of action is thought to involve interactions with specific molecular targets within biological systems, such as proteins and nucleic acids. The nitrile group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or altering protein conformation.

The synthesis of 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile typically involves the following steps:

- Starting Materials: The reaction commonly begins with 4-chlorobenzaldehyde and benzyl cyanide.

- Reaction Conditions: A base such as sodium ethoxide is used in the reaction, which proceeds through a Knoevenagel condensation followed by cyclization and dehydration steps.

- Solvent: The mixture is often refluxed in solvents like ethanol or methanol to facilitate the reaction.

On an industrial scale, production may utilize continuous flow reactors and automated systems for reagent addition, along with advanced purification techniques like crystallization and chromatography to ensure high purity and yield.

2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile has several applications across different fields:

- Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting cancer and inflammation.

- Material Science: The compound is utilized in developing advanced materials, including polymers and resins with specific mechanical and thermal properties.

- Biological Studies: It is studied for its interactions with biological macromolecules to understand its potential as a therapeutic agent.

Interaction studies involving 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile focus on its binding affinity with biological targets. These studies are crucial for elucidating the compound's mechanisms of action and optimizing its efficacy for therapeutic applications. Research indicates that the compound may engage in π-π interactions with nucleic acids, affecting DNA or RNA function.

Several compounds share structural similarities with 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile. Notable examples include:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 2-(4-Bromophenyl)-4-oxo-4-phenylbutanenitrile | Contains bromine; may exhibit different reactivity patterns. | |

| 2-(4-Fluorophenyl)-4-oxo-4-phenylbutanenitrile | Fluorine substituent alters electronic properties. | |

| 2-(4-Methylphenyl)-4-oxo-4-phenylbutanenitrile | Methyl group affects sterics and reactivity differently. |

Uniqueness

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₂ClNO | [1] [7] |

| Molecular Weight | 269.72 g/mol | [1] [7] |

| CAS Number | 95855-32-6 | [1] [7] |

| MDL Number | MFCD00664405 | [1] [7] |

Table 2: Conformational Parameters

| Parameter | Value | Method |

|---|---|---|

| Dihedral Angle | 64.6° | DFT Calculation [7] |

| Dipole Moment | 1.87 D | Computational [7] |

Table 3: Chemical Identifiers

| Identifier Type | Value |

|---|---|

| IUPAC Name | 2-(4-chlorophenyl)-4-oxo-4-phenylbutanenitrile |

| SMILES | N#CC(C1=CC=C(Cl)C=C1)CC(=O)C2=CC=CC=C2 |

| InChI | 1S/C16H12ClNO/c17-15-8-6-12(7-9-15)14(11-18)10-16(19)13-4-2-1-3-5-13/h1-9,14 |

Physical State and Appearance

3.1.1 Solid-State Characteristics

The compound is obtained as a free-flowing crystalline solid that ranges from colourless to very pale yellow, deepening slightly on prolonged exposure to light and air [1] [2] [3]. Vendor micrographs show angular crystals with a particle size typically below 150 µm after standard milling [2].

3.1.2 Crystalline Properties

Single-crystal X-ray diffraction reveals an orthorhombic lattice (space-group Pbcn) with a V-shaped molecular conformation. Key cell parameters at 298 K are listed in Table 1 [4] [5].

| Parameter | Value |

|---|---|

| Lattice constants | a = 31.247 Å, b = 9.1889 Å, c = 9.3719 Å [5] |

| Unit-cell volume | 2 690.9 ų [5] |

| Z (molecules ∙ cell⁻¹) | 8 [5] |

| Calculated density | 1.332 Mg m⁻³ [5] |

| Molecular geometry | Dihedral angle (benzene–phenyl) = 64.6° [4] |

Thermal Behaviour

3.2.1 Melting-Point Range (110 – 113 °C)

Differential scanning calorimetry performed under nitrogen shows a single sharp endotherm with an onset at 110 °C and a peak at 112 °C, consistent with literature melting points of 109 – 110 °C and 383 K (110 °C) [5] [6]. The narrow range corroborates the phase-pure orthorhombic form.

3.2.2 Thermal-Stability Parameters

- No solid-state transitions are detected up to the melt.

- Thermogravimetric analysis registers the first 2% mass loss only above 230 °C, indicating that the molten compound is stable over ~100 °C beyond fusion before slow oxidative degradation begins (air, 10 K min⁻¹) [3].

- Safety data sheets advise routine storage at 2 – 8 °C in the dark; no violent decomposition is observed below 200 °C [3].

Solubility Profile

3.3.1 Solubility in Organic Solvents

Solubility data and visual observations are summarised in Table 2.

| Solvent (25 °C) | Qualitative/quantitative solubility | Source |

|---|---|---|

| Dimethyl sulfoxide | ≈17 mg mL⁻¹ (clear solution) | 88 |

| Ethanol (absolute) | ≥5 mg mL⁻¹ (clear solution) | 88 |

| Methanol | Soluble (≥10 mg mL⁻¹) | 8 |

| Dichloromethane | Soluble (≥10 mg mL⁻¹) | 8 |

| Ethyl acetate | Freely soluble; used routinely for chromatography and recrystallisation [7] | 96 |

| Hexane | Practically insoluble; slurry forms | 96 |

3.3.2 Water-Solubility Considerations

Direct measurements are lacking; product documentation describes the substance as sparingly soluble in aqueous buffers (< 0.1 mg mL⁻¹) [8]. In silico calculations predict a log S (mol L⁻¹) of approximately –4.5, equivalent to ≈30 µg mL⁻¹ at 25 °C, classifying the compound as very slightly soluble [9].

Spectroscopic Properties

3.4.1 Ultraviolet–Visible Absorption Characteristics

In methanol the compound exhibits three characteristic absorption maxima (Table 3) [8].

| λₘₐₓ (nm) | Transition assignment* | ε (log) |

|---|---|---|

| 213 | π → π* (aromatic) | 4.1 |

| 245 | n → π* (carbonyl) | 3.8 |

| 300 | Extended conjugation tail | 3.4 |

*Assignments follow standard chromophore behaviour for aromatic β-keto-nitriles [10].

3.4.2 Fluorescence Properties (If Applicable)

No intrinsic fluorescence has been reported in the solid state or in common solvents up to 400 nm excitation [8]. The absence of emissive behaviour is consistent with efficient non-radiative decay pathways typical for heavily substituted aromatic ketonitriles.

Key Research Findings

- Polymorphism is minimal. Only the orthorhombic form has been crystallographically characterised; no other polymorphs were detected during variable-temperature diffraction or melt–recrystallisation screening [4] [5].

- Thermal robustness. Differential scanning calorimetry combined with thermogravimetric analysis shows the molecule remains chemically intact for ~100 °C beyond the melt, making it suitable for solvent-free high-temperature reactions or hot-melt processing [3].

- Solubility is highly polarity-dependent. The presence of both a nitrile and a ketone group imparts strong affinity for dipolar aprotic media (dimethyl sulfoxide, dimethylformamide) while hydrophobic aryl rings drastically reduce aqueous solubility, an important consideration for formulation work [1] [8].

- Spectroscopic signature. The three-band ultraviolet–visible profile provides a convenient purity check; shifts ≥3 nm can flag conjugation changes caused by degradation or tautomerisation [10] [8].

Table 4. Consolidated Physicochemical Data

| Property | Measured value | Experimental method | Reference |

|---|---|---|---|

| Appearance | Colourless–pale-yellow crystals | Visual | 8, 13 |

| Crystal system | Orthorhombic, Pbcn | Single-crystal XRD | 4, 6 |

| Melting point | 110 – 113 °C | Differential scanning calorimetry | 6, 44 |

| Decomposition onset | ≈230 °C (air) | Thermogravimetric analysis | 81 |

| Density (calc.) | 1.332 Mg m⁻³ | XRD | 6 |

| Solubility in dimethyl sulfoxide | 17 mg mL⁻¹ | Gravimetric | 88 |

| Solubility in ethanol | 5 mg mL⁻¹ | Gravimetric | 88 |

| Experimental water solubility | “Sparingly soluble” (< 0.1 mg mL⁻¹) | Visual | 88 |

| Predicted water solubility | ~30 µg mL⁻¹ (log S ≈ –4.5) | Computational | 84 |

| UV–Vis λₘₐₓ | 213, 245, 300 nm | Ultraviolet–visible spectroscopy | 88 |

| Fluorescence | Not detected (λ_exc ≤ 400 nm) | Steady-state emission | 88 |